

# NVS-CECR2-1 alternative CECR2 inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Nvs-cecr2-1**

Cat. No.: S537871

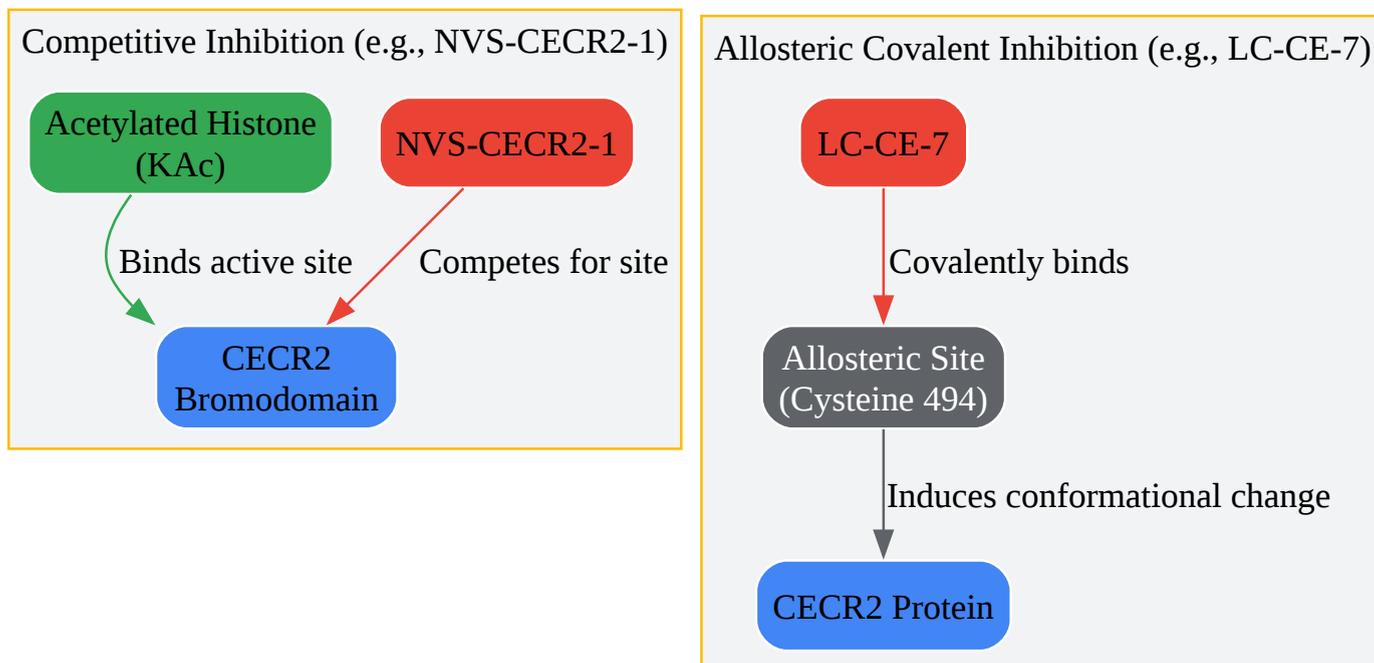
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## CECR2 Inhibitors Comparison

Inhibitor Name	Mechanism of Action / Binding Mode	Key In Vitro Activity (IC50/KD)	Key Cellular & In Vivo Activity	Reported Selectivity
<b>NVS-CECR2-1</b>	Competitive inhibitor; binds acetyl-lysine site [1].	IC50 = 47 nM; KD = 80 nM [2] [3].	Displaces CECR2 from chromatin; cytotoxic against multiple cancer cell lines (e.g., SW48 colon cancer, IC50 ~0.64 µM); induces apoptosis [2] [3].	>100-fold selective over 48 other bromodomains [2] [3].
<b>LC-CE-7</b>	<b>Allosteric covalent inhibitor</b> ; targets a non-conserved cysteine (C494) [4].	Information not specified in search results.	Shows anti-cancer effects in MDA-MB-231 breast cancer cells [4].	Achieved through unique allosteric binding site [4].
<b>BAY 11-7085</b>	Precursor to LC-CE-7; covalently binds C494 in the allosteric pocket [4].	Information not specified in search results.	Serves as basis for structural optimization [4].	Limited information available.

Inhibitor Name	Mechanism of Action / Binding Mode	Key In Vitro Activity (IC50/KD)	Key Cellular & In Vivo Activity	Reported Selectivity
GSK232	Atypical binder; displaces conserved water network in the binding pocket [5].	Information not specified in search results.	Reported as cell-penetrant [5].	Highly selective; excellent physicochemical properties [5].
GNE-886	Information not specified in search results.	Information not specified in search results.	Information not specified in search results.	Potent and specific (as per one mention) [6].

The following diagram illustrates the fundamental difference in the mechanism of action between the classic competitive inhibitor **NVS-CECR2-1** and the novel allosteric covalent inhibitor LC-CE-7.



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## Key Experimental Methodologies

The data supporting inhibitor characterization and comparison are derived from several key experimental protocols:

- **Binding Affinity Assays: Isothermal Titration Calorimetry (ITC) and AlphaScreen** competitive binding assays are standard for determining in vitro affinity (KD) and potency (IC50), as detailed for **NVS-CECR2-1** [7].
- **Cellular Target Engagement:**
  - **Chromatin Fractionation:** This method demonstrates functional cellular activity by showing that the inhibitor displaces CECR2 from chromatin, as shown for **NVS-CECR2-1** [2] [3].
  - **NanoBRET:** A bioluminescence resonance energy transfer assay used to confirm direct engagement between the inhibitor and CECR2 in live cells, providing an intracellular IC50 value [7].
- **Functional Cellular Assays:**
  - **Cell Viability and Apoptosis Assays (e.g., MTS):** Used to determine cytotoxic effects (IC50) and mechanism of cell death (e.g., apoptosis via caspase activation) across various cancer cell lines [2] [3].
  - **Fluorescence Recovery After Photobleaching (FRAP):** Measures the mobility of CECR2 fused to a fluorescent protein in the nucleus; inhibitors binding to CECR2 slow the recovery rate after bleaching [7].

## Interpretation Guide for Researchers

- **Mechanism Matters:** The novel allosteric mechanism of LC-CE-7 could offer advantages in selectivity and may overcome limitations of targeting the highly conserved acetyl-lysine binding site [4].
- **Data Completeness Varies:** **NVS-CECR2-1** is the most extensively profiled inhibitor, with public data on affinity, selectivity, and cellular cytotoxicity. Data for other inhibitors are often more limited or focused on a specific proof-of-concept.
- **Consider the Biological Context:** CECR2's role extends beyond cancer to development and neural function [6]. The choice of inhibitor (potency, selectivity, mechanism) should align with the specific biological question or disease model under investigation.

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To cite this document: Smolecule. [NVS-CECR2-1 alternative CECR2 inhibitors comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537871#nvs-cecr2-1-alternative-cecr2-inhibitors-comparison>]

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